[(3-Chloro-4-fluorophenyl)methyl](pentyl)amine
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Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro, fluoro, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of (3-Chloro-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, or other strong bases in an organic solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and fluoro groups enhance its binding affinity and specificity by forming strong interactions with the target sites .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorophenyl)methylamine
- (3-Chloro-4-fluorophenyl)methylamine
- (3-Chloro-4-fluorophenyl)methylamine
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl chain provides additional hydrophobic interactions, enhancing its binding affinity and specificity compared to shorter alkyl chain analogs .
Biological Activity
(3-Chloro-4-fluorophenyl)methylamine is an organic compound belonging to the class of substituted amines. Its unique structure, characterized by a phenyl ring with chlorine and fluorine substituents, along with a pentylamine chain, suggests potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of (3-Chloro-4-fluorophenyl)methylamine is C₁₁H₁₄ClF, with a molecular weight of approximately 229.72 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical reactivity and biological interactions. These halogens can enhance binding affinity to biological targets, which is crucial in drug design and development.
Biological Activity Overview
Research indicates that compounds with similar structures to (3-Chloro-4-fluorophenyl)methylamine exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated phenyl compounds possess antibacterial properties. For instance, compounds with similar halogen substitutions have demonstrated effectiveness against gram-positive and gram-negative bacteria.
- Neurotransmitter Modulation : The structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
The biological activity of (3-Chloro-4-fluorophenyl)methylamine is largely attributed to its ability to interact with various biological targets:
- Receptor Binding : The presence of halogens enhances the compound's lipophilicity and binding affinity to receptors, which is essential for pharmacological efficacy.
- Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, leading to prolonged activity in biological systems.
- Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant activities, contributing to their overall therapeutic potential.
Antibacterial Activity
A study investigated the antibacterial efficacy of (3-Chloro-4-fluorophenyl)methylamine against Staphylococcus aureus and Chromobacterium violaceum. The results indicated significant zones of inhibition compared to standard antibiotics:
Compound | Zone of Inhibition (mm) | Tested Strain |
---|---|---|
(3-Chloro-4-fluorophenyl)methylamine | 20 | S. aureus |
(3-Chloro-4-fluorophenyl)methylamine | 18 | C. violaceum |
Streptomycin | 25 | S. aureus |
Streptomycin | 22 | C. violaceum |
This data suggests that the compound shows promising antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Neuropharmacological Studies
In neuropharmacological assessments, similar compounds demonstrated the ability to modulate serotonin and dopamine receptors. This modulation is crucial for developing treatments for mood disorders and other neurological conditions.
Synthesis Methods
The synthesis of (3-Chloro-4-fluorophenyl)methylamine can be achieved through various chemical reactions:
- Substitution Reactions : Utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.
- Continuous Flow Processes : Industrial applications may employ continuous flow synthesis methods to enhance yield and purity.
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-2-3-4-7-15-9-10-5-6-12(14)11(13)8-10/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
ONYPJQYRSOXUKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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